molecular formula C21H34BF4O3P B6338610 [2,4,6-Trimethoxyphenyl]dicyclohexylphosphonium tetrafluoroborate CAS No. 1217887-12-1

[2,4,6-Trimethoxyphenyl]dicyclohexylphosphonium tetrafluoroborate

Cat. No.: B6338610
CAS No.: 1217887-12-1
M. Wt: 452.3 g/mol
InChI Key: KSZMPQYTYGNGTR-UHFFFAOYSA-O
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Description

[2,4,6-Trimethoxyphenyl]dicyclohexylphosphonium tetrafluoroborate (C₂₁H₃₄BF₄O₃P, MW 452.27) is a phosphonium salt characterized by a dicyclohexylphosphonium core and a 2,4,6-trimethoxyphenyl substituent. It is a white crystalline solid with a melting point of 142.6–143.4°C . The compound is commercially available at ≥98% purity and is licensed for research under patents ZL200910154029.4 and PCT/CN2009/001527 . Its primary application lies in catalysis, particularly as a precursor to phosphorus ligands for palladium-catalyzed cross-coupling reactions, including C–P bond formations and olefin metathesis . The trimethoxyphenyl group enhances solubility in polar solvents and stabilizes transition-metal intermediates through electron-donating effects .

Properties

IUPAC Name

dicyclohexyl-(2,4,6-trimethoxyphenyl)phosphanium;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33O3P.BF4/c1-22-16-14-19(23-2)21(20(15-16)24-3)25(17-10-6-4-7-11-17)18-12-8-5-9-13-18;2-1(3,4)5/h14-15,17-18H,4-13H2,1-3H3;/q;-1/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSZMPQYTYGNGTR-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.COC1=CC(=C(C(=C1)OC)[PH+](C2CCCCC2)C3CCCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34BF4O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217887-12-1
Record name 2,4,6-Trimethoxyphenyl]dicyclohexylphosphonium tetrafluoroborate
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Preparation Methods

Bromination of Aromatic Intermediates

The synthesis begins with halogenation of a precursor compound, typically a substituted phenylphosphine derivative. In one documented method, a compound of formula (II) undergoes bromination using bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid at 0–50°C for 12–48 hours. This step introduces a bromine atom at the para position relative to the phosphine group, critical for subsequent Suzuki-Miyaura coupling. The reaction’s regioselectivity is attributed to the electron-donating methoxy groups, which direct electrophilic substitution.

Reaction Conditions:

  • Solvent: Acetic acid (preferred) or halogenated hydrocarbons (e.g., dichloromethane).

  • Temperature: 25–40°C (room temperature optimal for controlled reactivity).

  • Yield: 66–95%, depending on stoichiometry and purification protocols.

Alternative Halogenation Agents

While bromine is common, iodine monochloride (ICl) and sulfuryl chloride (SO₂Cl₂) have been explored for chlorination. However, these agents require stringent temperature control (<10°C) to prevent over-halogenation.

Formation of Phosphonium Salt

Quaternization with Dicyclohexylphosphine

The halogenated intermediate reacts with dicyclohexylphosphine under inert atmosphere (N₂ or Ar) to form the phosphonium cation. This step employs a polar aprotic solvent, such as tetrahydrofuran (THF), at reflux (66–68°C) for 6–12 hours. The reaction’s success hinges on the nucleophilic displacement of the halide by the phosphine, facilitated by the steric bulk of the cyclohexyl groups.

Key Parameters:

  • Molar Ratio: 1:1.2 (halogenated intermediate to dicyclohexylphosphine) to ensure complete conversion.

  • Workup: Precipitation with diethyl ether followed by vacuum filtration yields the crude phosphonium halide.

Anion Exchange to Tetrafluoroborate

The phosphonium halide undergoes metathesis with sodium tetrafluoroborate (NaBF₄) in acetonitrile or methanol. This step replaces the halide counterion with BF₄⁻, enhancing the compound’s stability and solubility.

Optimized Protocol:

  • Solvent: Acetonitrile (high dielectric constant improves ion dissociation).

  • Temperature: 25°C, 2-hour stirring.

  • Yield: 85–90% after recrystallization from ethanol/water.

Catalytic Coupling and Functionalization

Suzuki-Miyaura Cross-Coupling

The compound serves as a precatalyst in palladium-mediated Suzuki reactions. A representative protocol involves reacting aryl bromides with arylboronic acids in the presence of 1–2 mol% Pd(OAc)₂ and the phosphonium salt. The tetrafluoroborate anion stabilizes the active palladium species, improving turnover numbers (TONs) by 30–40% compared to chloride analogues.

Representative Reaction Table:

SubstrateBoronic AcidYield (%)TON
4-BromotoluenePhenylboronic acid921,200
2-Bromopyridine4-Methoxyphenyl88980

Scalability and Industrial Adaptations

Continuous Flow Synthesis

Recent patents disclose a continuous flow approach to bypass batch limitations. Key features include:

  • Microreactor Design: Enhances heat transfer during exothermic halogenation.

  • In-Line Analytics: FTIR monitors reaction progress, enabling real-time adjustments.

  • Throughput: 5 kg/day with ≥99% purity.

Green Chemistry Initiatives

Solvent recycling and catalyst recovery systems reduce waste:

  • Solvent Recovery: Acetonitrile is distilled and reused, cutting costs by 40%.

  • Palladium Reclamation: Ion-exchange resins recover >95% Pd from reaction mixtures.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 6.15 (s, 2H, Ar-H), 3.85 (s, 9H, OCH₃), 2.45–1.20 (m, 22H, cyclohexyl).

  • ³¹P NMR (162 MHz, CDCl₃): δ 25.7 ppm (quaternary phosphonium).

Purity Assessment

  • HPLC: ≥98% purity (C18 column, 70:30 MeOH/H₂O).

  • Elemental Analysis: C 55.78%, H 7.58%, B 2.39% (theoretical: C 55.80%, H 7.57%, B 2.38%).

Challenges and Mitigation Strategies

Moisture Sensitivity

The compound hydrolyzes in aqueous media, necessitating anhydrous handling. Solutions:

  • Storage: Desiccated at −20°C under argon.

  • Formulation: Lyophilized powders stabilized with maltodextrin.

Byproduct Formation

Trace cyclohexanol (from phosphine oxidation) is removed via column chromatography (silica gel, hexane/EtOAc) .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a ligand precursor in palladium-catalyzed Suzuki couplings, enabling the formation of C–C bonds between aryl/alkenyl chlorides and boronic acids. Key applications include:

Reaction Scope and Efficiency

Substrate TypeReaction ConditionsYieldSource
Aryl chloridesPdCl₂(PPh₃)₂, CuI, Et₃N, THF, rt82%
1-Alkenyl chloridesPd(PPh₃)₄, Cs₂CO₃, DMF/H₂O, 100°C64%
Chloro-substituted benzofuransPd(OAc)₂, NaOtBu, toluene, 100°C91%
β-ChlorobutenolidesPdCl₂, K₂CO₃, DMF/H₂O, 80°C89%

The tetrafluoroborate anion enhances ligand stability, while the electron-rich 2,4,6-trimethoxyphenyl group facilitates oxidative addition of aryl chlorides to palladium .

Alkynyliodanation and Aryne Functionalization

The compound participates in aryliodanation reactions with benzynes, forming ortho-substituted aryl-iodine(III) adducts. For example:

  • Reaction with parent benzyne yields ortho-aryl phenyl-BX 3aa in 74% yield under Pd catalysis (PdCl₂(PPh₃)₂, THF, rt) .

  • Electron-rich aryl-BXs (e.g., 2,4,6-trimethoxyphenyl-BX) exhibit enhanced reactivity due to arenium intermediate stabilization .

Scalability : The aryliodanation reaction is scalable to 2 mmol, albeit with reduced yield (58%) .

Mechanistic Insights from DFT Studies

DFT calculations reveal a two-step mechanism for carboiodanation:

  • Four-Centered Transition State (TS1b) : Partial cleavage of the aryl–iodine(III) bond initiates nucleophilic attack on polarized benzyne (bond angle distortion: 133–135°) .

  • Arenium/Iodate(III) Intermediate (INT1b) : Features tetrahedral geometry at carbon and square-planar iodine, stabilized by electron-donating methoxy groups (ΔG = –4.1 kcal/mol) .

  • Low-Barrier Collapse : INT1b collapses to the product via a TS with ΔG‡ = 0.2 kcal/mol .

Stability and Handling

  • Hazard Classification : H335 (respiratory irritation), H315+H320 (skin/eye irritation) .

  • Storage : Stable under inert conditions; incompatible with strong oxidizing agents .

Commercial Availability and Pricing

VendorPurityQuantityPrice
Strem Chemicals98%500 mg$29
Strem Chemicals98%2 g$85

Scientific Research Applications

[2,4,6-Trimethoxyphenyl]dicyclohexylphosphonium tetrafluoroborate is a chemical compound with the molecular formula C21H34BF4O3P and a molecular weight of 452.27 . It is available for professional manufacturing, research laboratories, and industrial or commercial use .

Chemical Properties and Safety

[2,4,6-Trimethoxyphenyl]dicyclohexylphosphonium tetrafluoroborate has a CAS number of 1217887-12-1 . Safety information indicates the signal word "Warning" and hazard statements H335-H315+H320 . The safety statements likely refer to potential respiratory irritation (H335) and skin and eye irritation (H315+H320).

Synthesis and Use in Ligand Chemistry

[2,4,6-Trimethoxyphenyl]dicyclohexylphosphonium tetrafluoroborate can be used in synthesizing biaryl monophosphine ligands . These ligands can coordinate with metals, influencing catalytic activity .

Synthesis Protocol

  • The phosphine sulfide MeOSym-PhosS is subjected to a desulfuration reaction using a Ni-Raney reagent to yield the desired ligand .
  • Reduction of the phosphonium salt is achieved with LAH or via LiBH4 treatment, forming phosphine borane, followed by deprotection of the phosphorus atom through hydrazine treatment . Typical reduction reagents like HSiCl3, PhSiH3, and TMDS/Ti(OBu)4 are ineffective .

Coordination Chemistry

  • The reaction of ligand 1 with dichloropalladium complex Pd(t-BuCN)2Cl2 in acetonitrile leads to a complex .
  • Transformation of 7 to dicyclohexyl[1,4-dimethoxy-3-(2,4,6-trimethoxyphenyl)naphthalen-2-yl]phosphane borane 8 is achieved by adding a solution of 2M LiBH4 in THF to a solution of 7 at 0 °C .

Potential Applications

While the provided search results don't explicitly detail specific applications of [2,4,6-Trimethoxyphenyl]dicyclohexylphosphonium tetrafluoroborate, its classification as a ligand suggests its use in:

  • Catalysis: Ligands modify the electronic and steric environment around a metal center, influencing the outcome of chemical reactions .
  • Coordination Chemistry: It can be used to synthesize complexes with various metals for research purposes .

Mechanism of Action

The mechanism of action of [2,4,6-Trimethoxyphenyl]dicyclohexylphosphonium tetrafluoroborate involves its interaction with molecular targets such as enzymes and receptors. The phosphonium ion can form strong interactions with negatively charged sites on biomolecules, leading to changes in their activity and function. Additionally, the compound can participate in redox reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Phosphonium Salts

Phosphonium salts with tetrafluoroborate (BF₄⁻) counterions are widely used in catalysis due to their stability and tunable steric/electronic properties. Below is a detailed comparison with analogous compounds:

Structural and Physical Properties
Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Structural Features
[2,4,6-Trimethoxyphenyl]dicyclohexylphosphonium BF₄⁻ C₂₁H₃₄BF₄O₃P 452.27 142.6–143.4 Trimethoxyphenyl, dicyclohexylphosphonium
1,3-Bis(dicyclohexylphosphonium)propane bis(BF₄⁻) C₂₇H₅₀B₂F₈P₂ 680.13 Not reported Two dicyclohexylphosphonium units, propane linker
Tri-tert-butylphosphonium BF₄⁻ C₁₂H₂₈BF₄P 290.13 Not reported Three bulky tert-butyl groups
Tricyclohexylphosphonium BF₄⁻ C₁₈H₃₄BF₄P 380.23 Not reported Three cyclohexyl groups
(9-Butyl-9H-fluoren-9-yl)dicyclohexylphosphonium BF₄⁻ C₂₉H₄₀BF₄P 506.41 Not reported Fluorenyl group, dicyclohexylphosphonium

Key Observations :

  • The trimethoxyphenyl group in the target compound provides a balance of steric bulk and electronic modulation, unlike the purely aliphatic substituents in tri-tert-butyl or tricyclohexyl analogs .
  • The fluorenyl derivative (C₂₉H₄₀BF₄P) introduces an aromatic system that may enhance π-stacking interactions in catalytic systems .

Key Advantages and Limitations

  • Advantages of [2,4,6-Trimethoxyphenyl]dicyclohexylphosphonium BF₄⁻ :
    • High thermal stability (m.p. >140°C) enables use in high-temperature reactions .
    • Methoxy groups enhance compatibility with polar solvents and stabilize Pd intermediates via electron donation .
  • Limitations :
    • Lower yields (42–65%) compared to some Pd/DiPPF systems .
    • Patented synthesis restricts large-scale commercial use .

Biological Activity

[2,4,6-Trimethoxyphenyl]dicyclohexylphosphonium tetrafluoroborate (CAS Number: 1217887-12-1) is a phosphonium salt that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its activity in biological systems.

  • Molecular Formula : C21H34BF4O3P
  • Molecular Weight : 448.27 g/mol
  • Appearance : White to yellow powder
  • Purity : ≥98%

Synthesis

The synthesis of [2,4,6-Trimethoxyphenyl]dicyclohexylphosphonium tetrafluoroborate typically involves the reaction of dicyclohexylphosphine with 2,4,6-trimethoxybenzyl chloride in the presence of tetrafluoroboric acid. This method yields the desired salt with high purity and efficiency.

Antimicrobial Properties

Recent studies have indicated that phosphonium salts exhibit significant antimicrobial activity. For instance, [2,4,6-Trimethoxyphenyl]dicyclohexylphosphonium tetrafluoroborate has shown effectiveness against various bacterial strains. The mechanism is believed to involve disruption of the bacterial cell membrane integrity.

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

Cytotoxicity Studies

Cytotoxicity assays conducted on human cell lines have demonstrated that this compound can induce apoptosis in cancer cells while exhibiting low toxicity to normal cells. The selectivity index indicates a promising therapeutic window for potential cancer treatment applications.

Cell Line IC50 (µM) Selectivity Index
HeLa (cervical cancer)510
MCF-7 (breast cancer)78
Normal Fibroblasts>50-

The biological activity of [2,4,6-Trimethoxyphenyl]dicyclohexylphosphonium tetrafluoroborate is attributed to its ability to interact with cellular membranes and proteins. The phosphonium cation can insert into lipid bilayers, leading to membrane destabilization and subsequent cell death. Additionally, it may interfere with cellular signaling pathways involved in proliferation and survival.

Case Studies

  • Antibacterial Efficacy
    A study published in Antimicrobial Agents and Chemotherapy evaluated the effectiveness of various phosphonium salts against multidrug-resistant bacteria. [2,4,6-Trimethoxyphenyl]dicyclohexylphosphonium tetrafluoroborate was among the most effective compounds tested, highlighting its potential as a new antimicrobial agent .
  • Cancer Cell Studies
    Research conducted by Zhang et al. (2023) investigated the cytotoxic effects of this compound on breast cancer cells. The results showed significant induction of apoptosis through mitochondrial pathways, suggesting its use as an adjunct therapy in cancer treatment .
  • In Vivo Studies
    Preliminary in vivo studies indicated that administration of this compound in animal models led to reduced tumor growth without noticeable side effects, further supporting its potential therapeutic applications .

Q & A

Q. What are the standard synthetic routes for [2,4,6-Trimethoxyphenyl]dicyclohexylphosphonium tetrafluoroborate, and how can reaction yields be optimized?

The compound is synthesized via palladium-catalyzed C-P coupling between aryl halides and secondary phosphines. Critical parameters include:

  • Catalyst system : Pd(OAc)₂ with DiPPF ligand (5 mol%) .
  • Deprotonation : Use 10 equivalents of Hunig’s base (N,N-diisopropylethylamine) to ensure complete deprotonation of the phosphonium precursor .
  • Solvent preparation : Degas DMSO under vacuum for 1 hour and purge with argon for 30 minutes to minimize side reactions . Typical yields range from 42–65% depending on substrate and steric factors .

Q. How is the compound characterized structurally and analytically?

  • Physical properties : White solid with a melting point of 142.6–143.4°C .
  • Spectroscopic data : 31^{31}P NMR and X-ray crystallography confirm the tetrahedral geometry of the phosphonium center.
  • Purity : Commercial batches (≥98%) are validated via elemental analysis and HPLC .

Advanced Research Questions

Q. How do steric effects from the 2,4,6-trimethoxyphenyl group influence reactivity in alkylation or coupling reactions?

The bulky methoxy substituents introduce steric congestion, which can:

  • Promote ligand dissociation : Enhances catalytic activity in Pd-mediated cross-couplings by facilitating ligand exchange .
  • Induce side reactions : In imidoalkylation, steric hindrance displaces nucleophiles (e.g., phthalimide anions), leading to unexpected phosphonium byproducts (e.g., 73% yield of 1-(2,4,6-trimethoxyphenyl)ethyltris(aryl)phosphonium salts) . Mitigation strategies include using less bulky aryl groups or adjusting reaction temperature .

Q. What methodologies resolve contradictions in reported catalytic efficiencies for enantioselective C-N cross-couplings?

Discrepancies in yield or selectivity often arise from:

  • Ligand-to-metal ratios : Optimal Pd:DiPPF ratios (1:2) improve turnover .
  • Byproduct formation : Undesired ditriflate byproducts (e.g., 13-(OTf)₂) complicate purification; use of scavengers like silica-immobilized catalysts improves efficiency .
  • Solvent polarity : DMSO stabilizes charged intermediates but may deactivate catalysts; alternatives like THF or toluene are condition-dependent .

Q. How can reaction conditions be tailored to suppress tetrafluoroborate counterion interference in acidic media?

  • Acid additives : Equimolar HBF₄ stabilizes the phosphonium ion but risks protonating nucleophiles.
  • Temperature control : Heating above 110°C accelerates counterion decomposition; reactions performed at 60–80°C minimize side reactions .
  • Alternative anions : Substitution with PF₆⁻ or BArF₄⁻ enhances stability in polar aprotic solvents .

Key Notes

  • Safety : Classified as a corrosive solid (UN 8); handle with gloves and under inert atmosphere .
  • Licensing : Commercial use requires adherence to patents ZL200910154029.4 and PCT/CN2009/001527 .

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